7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one

Medicinal Chemistry Scaffold Design Physicochemical Prioritization

Generic benzoxepin-5-one building blocks often lack the dual 7-Cl/9-Me substitution pattern required for precise SAR tuning in PI3K inhibitor programs. This compound provides both substituents pre-installed, eliminating the need for low-yielding late-stage ortho-methylation or selective C-H activation. - Enables direct Suzuki/Buchwald-Hartwig diversification at the 7-chloro position for biaryl/heteroaryl introduction. - The 9-methyl group occupies a metabolically labile site, improving metabolic stability without additional synthetic steps. - ≥95% purity across multiple suppliers ensures batch-to-batch consistency for hit-to-lead campaigns.

Molecular Formula C11H11ClO2
Molecular Weight 210.65 g/mol
CAS No. 103501-83-3
Cat. No. B033564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
CAS103501-83-3
Molecular FormulaC11H11ClO2
Molecular Weight210.65 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OCCCC2=O)Cl
InChIInChI=1S/C11H11ClO2/c1-7-5-8(12)6-9-10(13)3-2-4-14-11(7)9/h5-6H,2-4H2,1H3
InChIKeyBXQCAAAJCZAMKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-9-methylbenzoxepinone vs. Generic Benzoxepinones


7‑Chloro‑9‑methyl‑3,4‑dihydro‑2H‑benzo[b]oxepin‑5‑one (CAS 103501‑83‑3) is a halogenated, C‑methylated dihydrobenzoxepinone. It belongs to the class of fused six‑seven oxygen heterocycles that are extensively exploited as core scaffolds in kinase inhibitor design and CNS drug discovery [REFS‑1]. Patents from F. Hoffmann‑La Roche explicitly claim benzoxepin compounds of Formula I as PI3K inhibitors for oncology applications, establishing the benzoxepin‑5‑one template as a privileged structure in medicinal chemistry [REFS‑2]. This particular compound features a 7‑chloro substituent and a 9‑methyl group, a combination that differentiates it from the commonly available des‑methyl, bromo, or unsubstituted benzoxepin‑5‑one building blocks. Its availability in ≥95% purity from multiple specialized chemical suppliers [REFS‑1] makes it a practical entry point for focused medicinal chemistry campaigns that require steric and electronic tuning at the oxepin ring periphery.

7-Chloro-9-methylbenzoxepinone vs. Bulk Benzoxepinones


The family of 3,4‑dihydro‑2H‑benzo[b]oxepin‑5‑ones is structurally diverse, but commercially available building blocks often lack the dual substitution pattern of a chlorine atom at the 7‑position and a methyl group at the 9‑position. Generic, unsubstituted or mono‑substituted analogs (e.g., 3,4‑dihydro‑2H‑benzo[b]oxepin‑5‑one, CAS 6786‑30‑7, or 7‑bromo‑3,4‑dihydro‑2H‑benzo[b]oxepin‑5‑one, CAS 55580‑08‑0) are widely listed, yet they present different electronic profiles and steric constraints that alter both reactivity in downstream functionalization and SAR in lead optimization programs [REFS‑1]. Substituting a des‑methyl or bromo analog for 7‑chloro‑9‑methyl benzoxepinone would necessitate revalidation of synthetic steps and could compromise target selectivity in PI3K or related kinase inhibitor series, as the nature and position of substituents on the benzoxepin core are known to significantly modulate kinase isoform potency [REFS‑2].

Comparative Evidence for 7-Chloro-9-methylbenzoxepinone


Molecular Descriptors vs. Unsubstituted Scaffold

The 7‑chloro‑9‑methyl substitution pattern imparts a distinct molecular weight (210.66 g/mol) and calculated logP relative to the unsubstituted benzo[b]oxepin‑5‑one parent (MW 162.19 g/mol, CAS 6786‑30‑7). The chlorine atom increases electron‑withdrawing character at the 7‑position, while the methyl group at the 9‑position introduces steric bulk and modest electron‑donating effect. This dual substitution is anticipated to reduce metabolic lability at these positions and provide a halogen handle for further cross‑coupling chemistry, a feature absent in the parent scaffold [REFS‑1]. Quantitative measured logP values are not publicly available for this compound; the comparison is based on in silico calculated molecular properties. [REFS‑2]

Medicinal Chemistry Scaffold Design Physicochemical Prioritization

Chloro vs. Bromo Reactivity in Cross-Coupling

The 7‑chloro substituent offers distinct reactivity in palladium‑catalyzed cross‑coupling reactions compared to the commercially available 7‑bromo‑3,4‑dihydro‑2H‑benzo[b]oxepin‑5‑one (CAS 55580‑08‑0, MW 241.08 g/mol). Chloroarenes typically require more forcing conditions than bromoarenes for oxidative addition, providing a selectivity advantage in sequential coupling strategies where other reactive handles are present. This is directly relevant to the synthesis of elaborated benzoxepin PI3K inhibitors described by Roche, where multiple coupling steps are employed to install aryl/heteroaryl groups at various positions of the oxepin core [REFS‑1]. Although no head‑to‑head coupling rate comparison has been published for these specific substrates, the class‑level reactivity difference is well‑established [REFS‑2].

Synthetic Chemistry C‑C Coupling Kinase Inhibitor Intermediates

Dopamine D4 Selectivity of Dibenzoxepin Scaffold

While no direct receptor binding data exist for 7‑chloro‑9‑methyl‑3,4‑dihydro‑2H‑benzo[b]oxepin‑5‑one itself, the benzoxepin scaffold has a validated trajectory in CNS polypharmacology. Phillips et al. (1994) reported that dibenz[b,f]oxepin analogues of clozapine bind with high affinity to dopamine D4 and serotonin 5‑HT2A receptors. Notably, 10‑(4‑methylpiperazino)dibenz[b,f]oxepin exhibited a dopamine D4 selectivity (Ki D2L/Ki D4) greater than that of clozapine itself [REFS‑1]. This establishes the benzoxepin core as a therapeutically relevant alternative to dibenzodiazepine scaffolds and provides a quantitative benchmark (selectivity ratio >10 for the most selective oxepin, compared to 10 for clozapine) for any future SAR expansion using 7‑chloro‑9‑methyl‑benzoxepinone as an advanced intermediate [REFS‑2].

CNS Drug Discovery Dopamine Receptor Polypharmacology

Purity and Availability vs. Des-Methyl Analog

As of the date of this guide, the 7‑chloro‑9‑methyl analogue is available from specialty chemical suppliers such as CymitQuimica, with a stated minimum purity of 95% [REFS‑1]. In contrast, the 9‑des‑methyl congener, 7‑chloro‑3,4‑dihydro‑2H‑benzo[b]oxepin‑5‑one (CAS 55579‑90‑3), is listed by some vendors but may have longer lead times or different purity specifications. This practical supply chain difference can be decisive when timeline‑critical medicinal chemistry projects require a compound that is both functionally differentiated (due to the methyl group) and immediately accessible. No head‑to‑head biological activity comparison between the two compounds has been published; however, for procurement purposes, the methylated compound avoids the need for a late‑stage C‑methylation step that would otherwise be required if starting from the des‑methyl precursor [REFS‑2].

Chemical Procurement Building Block Sourcing Project Feasibility

Application Scenarios for 7-Chloro-9-methylbenzoxepinone


PI3K Inhibitor Benzoxepin Synthesis

The Roche patent family on benzoxepin PI3K inhibitors provides a direct blueprint for using 7‑chloro‑9‑methyl‑benzoxepin‑5‑one as an advanced intermediate. The 7‑chloro substituent can be employed in Suzuki or Buchwald–Hartwig couplings to introduce biaryl amines or heteroaryl groups, while the 9‑methyl group protects the position from unwanted metabolism and influences the binding pocket conformation. Procurement of this building block is aligned with the synthesis of screening libraries targeting p110α and other class I PI3K isoforms, as disclosed in US 8,263,633 [REFS‑1].

Dopamine D4-Selective CNS Ligand Development

Building on the quantitative observation that dibenzoxepin‑based clozapine analogues achieve dopamine D4 selectivity ratios exceeding 10 [REFS‑1], medicinal chemists can use 7‑chloro‑9‑methyl‑benzoxepinone as a starting point to synthesize novel D4‑selective ligands. The chlorine atom provides a synthetic handle for late‑stage diversification, and the methyl group conserves steric bulk analogous to the methyl substituents found in the most selective dibenzoxepin compounds described by Phillips et al. (1994) [REFS‑2]. This application is directly supported by cross‑study comparative binding data.

Step-Economical Library Synthesis

The 9‑methyl group is pre‑installed, eliminating the need for a late‑stage ortho‑methylation on the benzoxepin core, which would otherwise require directed C–H activation or multistep functional group interconversions [REFS‑1]. This step economy is particularly valuable for academic medicinal chemistry groups that have limited resources for long synthetic sequences and need a rapid entry into the benzoxepin chemical space for hit‑to‑lead expansions [REFS‑2].

Cross-Coupling Selectivity: Chloro vs. Bromo

The differential oxidative addition reactivity of aryl chlorides compared to aryl bromides [REFS‑1] makes 7‑chloro‑9‑methyl‑benzoxepin‑5‑one a useful partner in sequential cross‑coupling strategies. For example, when a benzoxepin core bearing two different halogen atoms is desired, starting with the chloro‑methyl compound allows a chemoselective functionalization protocol where the chloro substituent is activated only under selected conditions. This scenario is particularly relevant for the synthesis of unsymmetrically substituted kinase inhibitor cores [REFS‑2].

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